molecular formula C18H18ClFN2O2 B4842643 N-(3-chloro-4-fluorophenyl)-4-(pentanoylamino)benzamide

N-(3-chloro-4-fluorophenyl)-4-(pentanoylamino)benzamide

Cat. No. B4842643
M. Wt: 348.8 g/mol
InChI Key: AIDDVBBTAHODAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-(pentanoylamino)benzamide, commonly known as CFMB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzamides and is known for its ability to interact with certain receptors in the body. In

Mechanism of Action

The mechanism of action of CFMB involves its interaction with certain receptors in the body, such as the dopamine D3 receptor. CFMB acts as an antagonist at this receptor, blocking its activity and preventing the binding of certain neurotransmitters. This mechanism of action has been shown to have potential therapeutic applications in the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
CFMB has been shown to have a variety of biochemical and physiological effects. One of the major effects of CFMB is its ability to block the activity of the dopamine D3 receptor. This has been shown to have potential therapeutic applications in the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

CFMB has several advantages for use in lab experiments. It has a high affinity for certain receptors, such as the dopamine D3 receptor, making it a valuable tool for studying their function. Additionally, CFMB has been shown to have high purity and stability, making it a reliable compound for use in experiments.
However, there are also limitations to the use of CFMB in lab experiments. One limitation is its potential toxicity, which can be a concern when working with certain cell lines or animal models. Additionally, the high cost of CFMB can be a barrier to its use in some experiments.

Future Directions

There are several future directions for the study of CFMB. One potential direction is the development of new compounds that are more selective for certain receptors, such as the dopamine D3 receptor. Additionally, the potential therapeutic applications of CFMB in the treatment of neurological disorders continue to be an area of active research. Finally, the use of CFMB in combination with other compounds may have synergistic effects that could be explored in future studies.
Conclusion:
In conclusion, CFMB is a valuable compound for use in scientific research. Its high affinity for certain receptors, such as the dopamine D3 receptor, makes it a valuable tool for studying their function and potential therapeutic applications. While there are limitations to its use in lab experiments, the future directions for the study of CFMB continue to be an area of active research.

Scientific Research Applications

CFMB has been extensively studied for its potential use in scientific research. One of the major applications of CFMB is in the study of certain receptors in the body, such as the dopamine D3 receptor. CFMB has been shown to have a high affinity for this receptor, making it a valuable tool for studying its function and potential therapeutic applications.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-2-3-4-17(23)21-13-7-5-12(6-8-13)18(24)22-14-9-10-16(20)15(19)11-14/h5-11H,2-4H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDDVBBTAHODAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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